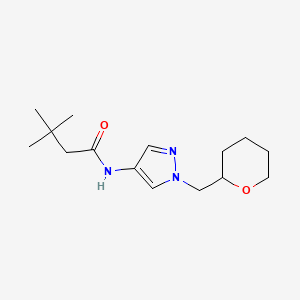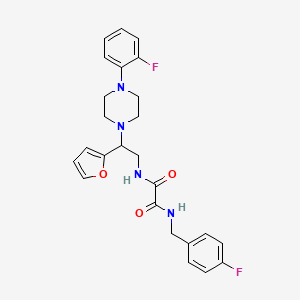
Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O9S2 and its molecular weight is 540.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related compounds, such as "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid" by Faizi et al. (2016), can provide valuable information on the conformation, bonding, and potential reactivity of complex molecules. Understanding the crystal structure can aid in the design of new compounds with desired properties for various applications, including drug design and material science (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities
Compounds with structural similarities, such as those derived from piperazine, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties. Studies like these suggest that piperazine derivatives can be potent antimicrobial agents, pointing towards potential applications in combating microbial infections (Bektaş et al., 2007).
Anti-Cancer Activity
The exploration of compounds for anti-cancer activities is a significant area of research. Keefer (2010) discussed the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, which are designed to release cytotoxic nitric oxide upon activation. This highlights the potential therapeutic applications of complex molecules in oncology, suggesting a possible research direction for the compound (Keefer, 2010).
Antibacterial and Antifungal Activities
Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial and antifungal activities. Such studies demonstrate the pharmaceutical potential of piperazine derivatives and related compounds in developing new antibacterial and antifungal agents (Sharma, Kumar, & Pathak, 2014).
Neuropharmacological Applications
Research on compounds structurally related to piperazines has also explored their potential neuropharmacological applications. For instance, compounds with substituted piperazine moieties have been investigated for their affinity to dopamine receptors, suggesting possible applications in the treatment of neurological disorders (Van der Zee & Hespe, 1985).
properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-5-nitrothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O9S2/c1-3-33-20(27)16-13-17(25(29)30)35-19(16)22-18(26)14-5-7-15(8-6-14)36(31,32)24-11-9-23(10-12-24)21(28)34-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQVPCYWVZPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)
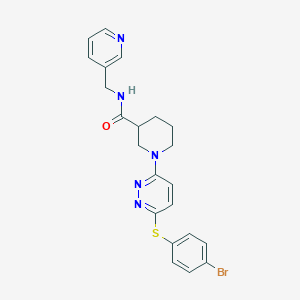
![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
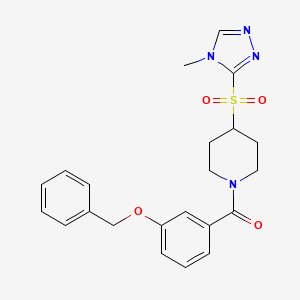
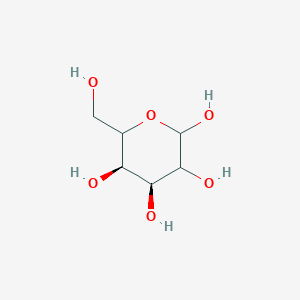
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2707936.png)
